molecular formula C8H8ClF2NO B1383533 2-amino-1-(2,3-difluorophenyl)ethanone HCl CAS No. 1980062-95-0

2-amino-1-(2,3-difluorophenyl)ethanone HCl

Cat. No.: B1383533
CAS No.: 1980062-95-0
M. Wt: 207.6 g/mol
InChI Key: AWAAZOCTXISYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a difluorophenyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride typically involves the reaction of 2,3-difluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(3,5-difluorophenyl)ethanone hydrochloride
  • 2-amino-1-(4-fluorophenyl)ethanone hydrochloride
  • 2-amino-1-(2,4-difluorophenyl)ethanone hydrochloride

Uniqueness

2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-amino-1-(2,3-difluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAAZOCTXISYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 2
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 3
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 4
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 5
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 6
2-amino-1-(2,3-difluorophenyl)ethanone HCl

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